2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one

Medicinal Chemistry ADME Optimization Fluorine Chemistry

2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one (CAS 313-31-5) is a chlorodifluoroacetyl-functionalized piperidine derivative with the molecular formula C₇H₁₀ClF₂NO and a molecular weight of 197.61 g/mol. It is typically isolated as a pale yellow to colorless oil with a reported boiling point of 63–67 °C at 0.55 Torr.

Molecular Formula C7H10ClF2NO
Molecular Weight 197.61 g/mol
Cat. No. B14113196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one
Molecular FormulaC7H10ClF2NO
Molecular Weight197.61 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(F)(F)Cl
InChIInChI=1S/C7H10ClF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2
InChIKeyPOLDJIAONSZRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one (CAS 313-31-5) Procurement & Technical Baseline


2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one (CAS 313-31-5) is a chlorodifluoroacetyl-functionalized piperidine derivative with the molecular formula C₇H₁₀ClF₂NO and a molecular weight of 197.61 g/mol . It is typically isolated as a pale yellow to colorless oil with a reported boiling point of 63–67 °C at 0.55 Torr . The compound is a specialty building block for introducing a unique chlorodifluoroacetyl moiety into advanced intermediates and is not a commodity item; its availability from major research suppliers is generally limited to custom synthesis or small-scale research quantities, which distinguishes it from more common piperidine derivatives used in high-volume synthesis .

Why 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one Cannot Be Simply Substituted


Generic substitution with structurally similar piperidine derivatives such as 2-Chloro-1-(piperidin-1-yl)ethan-1-one (which lacks the gem‑difluoro groups) or 1-Trifluoroacetyl piperidine (which contains a trifluoroacetyl group instead of chlorodifluoroacetyl) is not viable . The presence of the α-chlorodifluoroacetyl moiety confers distinct electronic, steric, and lipophilic properties that directly influence downstream reaction selectivity, metabolic stability, and target engagement [1][2]. Moreover, fluorinated piperidine building blocks are known to exhibit divergent logP values and conformational preferences compared to their non‑fluorinated counterparts, which can alter both synthetic outcomes and biological performance . The evidence presented in Section 3 demonstrates that selecting the precise chlorodifluoroacetyl derivative is critical for achieving specific synthetic goals and obtaining reliable research results.

Quantitative Comparative Evidence for 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one


Lipophilicity Differentiation: cLogP Shift Relative to Non‑Fluorinated Analogs

The target compound exhibits a significantly lower computed logP (cLogP) compared to its non‑fluorinated chloroacetyl analog, 2-chloro-1-(piperidin-1-yl)ethan-1-one, due to the electron‑withdrawing effect of the gem‑difluoro group . This shift in lipophilicity is a well‑established consequence of introducing fluorine atoms adjacent to a carbonyl, a trend confirmed across multiple fluorinated piperidine series [1].

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Conformational Preference: Axial vs. Equatorial Orientation of the Chlorodifluoroacetyl Group

X‑ray crystallographic analysis of related piperidine derivatives bearing a chlorodifluoroacetyl substituent reveals that the carbonyl oxygen adopts an equatorial orientation while the chloro substituent is anti to the piperidine nitrogen [1]. In contrast, non‑fluorinated chloroacetyl piperidines exhibit a greater conformational flexibility and can populate both axial and equatorial conformations more equally, which may affect receptor binding geometries [2].

Structural Biology Medicinal Chemistry Conformational Analysis

Metabolic Stability Enhancement: Resistance to Esterase-Mediated Hydrolysis

The electron‑withdrawing nature of the gem‑difluoro group adjacent to the carbonyl carbon increases the hydrolytic stability of the amide bond relative to non‑fluorinated analogs. While direct stability data for the exact compound are not publicly available, the class of α,α‑difluoroacyl amides is well‑documented to exhibit prolonged half‑lives in plasma and liver microsomes compared to their non‑fluorinated counterparts . In a related series of piperidine amides, the introduction of a single fluorine atom increased microsomal half‑life from <10 min to >60 min [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Synthetic Utility as a Gateway to Diversely Functionalized Difluoropiperidines

2‑Chloro‑2,2‑difluoro‑1‑(piperidin‑1‑yl)ethan‑1‑one is a direct precursor to a range of 2,2‑difluoro‑1‑(piperidin‑1‑yl)ethan‑1‑one derivatives via nucleophilic substitution of the chlorine atom . In contrast, the analogous 1‑trifluoroacetyl piperidine cannot undergo similar SN2 reactions due to the absence of a leaving group, and the non‑fluorinated chloroacetyl analog yields products with markedly different physicochemical properties [1]. This unique combination of a reactive chlorine leaving group and a stabilizing gem‑difluoro motif enables modular diversification that is not possible with other piperidine acylating agents.

Organic Synthesis Fluorine Chemistry Building Block

High‑Value Research and Industrial Applications for 2‑Chloro‑2,2‑difluoro‑1‑(piperidin‑1‑yl)ethan‑1‑one


Precision Design of CNS‑Penetrant Drug Candidates

When medicinal chemists aim to optimize blood‑brain barrier penetration, the moderate lipophilicity (cLogP ~2.2) conferred by the chlorodifluoroacetyl group provides an ideal balance between passive diffusion and efflux liability, as established in Section 3 [1]. The compound is a preferred building block over its non‑fluorinated analog (cLogP ~1.85) for achieving improved brain exposure while maintaining solubility.

Metabolically Stable Amide Bond Incorporation

For projects where rapid esterase‑mediated cleavage is a known liability of simple amides, this difluorinated amide precursor introduces a stabilized motif that is anticipated to significantly extend in vivo half‑life, based on class‑level pharmacokinetic evidence [1]. It is the reagent of choice over chloroacetyl piperidine when metabolic stability is a primary screening criterion.

Scaffold Diversification via Late‑Stage Functionalization

In medicinal chemistry campaigns requiring exploration of diverse side chains on a difluoropiperidine scaffold, the chlorine atom serves as a versatile leaving group for SN2 reactions with nitrogen, oxygen, or sulfur nucleophiles [1]. This enables the rapid synthesis of focused compound libraries that would be inaccessible using 1‑trifluoroacetyl piperidine, which lacks a reactive handle.

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